1-(Bromomethoxy)-4-styrylbenzene
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Overview
Description
1-(Bromomethoxy)-4-styrylbenzene is an organic compound that features a bromomethoxy group attached to a benzene ring, which is further substituted with a styryl group
Preparation Methods
The synthesis of 1-(Bromomethoxy)-4-styrylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-styrylphenol.
Bromination: The phenol group is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: The brominated intermediate is then treated with methanol in the presence of a base to introduce the methoxy group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Bromomethoxy)-4-styrylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the styryl group can lead to the formation of saturated derivatives.
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide, sodium ethoxide, or amines.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas in the presence of a palladium catalyst.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Bromomethoxy)-4-styrylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethoxy)-4-styrylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethoxy group can participate in hydrogen bonding or other interactions, while the styryl group can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(Bromomethoxy)-4-styrylbenzene can be compared with other similar compounds such as:
1-(Chloromethoxy)-4-styrylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(Methoxymethyl)-4-styrylbenzene: Similar structure but with a methoxymethyl group instead of bromomethoxy.
4-Styrylphenol: Lacks the bromomethoxy group but retains the styryl and phenol functionalities.
Properties
CAS No. |
119421-16-8 |
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Molecular Formula |
C15H13BrO |
Molecular Weight |
289.17 g/mol |
IUPAC Name |
1-(bromomethoxy)-4-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H13BrO/c16-12-17-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2/b7-6+ |
InChI Key |
SEPSPORLXWTDGZ-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCBr |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCBr |
Origin of Product |
United States |
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